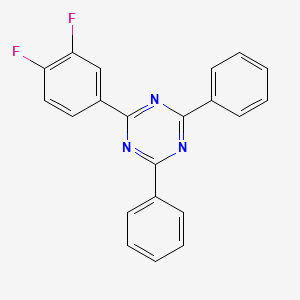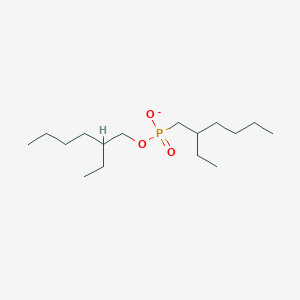
2-Ethylhexoxy(2-ethylhexyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexoxy(2-ethylhexyl)phosphinate is an organophosphorus compound with the molecular formula C16H35O3P. It is a monoester of phosphinic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexoxy(2-ethylhexyl)phosphinate typically involves the esterification of phosphinic acid with 2-ethylhexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Phosphinic Acid+2-Ethylhexanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a reactor with continuous stirring and heating to maintain the desired temperature. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexoxy(2-ethylhexyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphinates.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexoxy(2-ethylhexyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biocide and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic properties.
Industry: It is used as a plasticizer, flame retardant, and solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-ethylhexoxy(2-ethylhexyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its biocidal properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: An organophosphorus compound used in solvent extraction and as a plasticizer.
Tris(2-ethylhexyl)phosphate: Used as a plasticizer and flame retardant.
Bis(2-ethylhexyl)phosphate: Employed as a lubricant additive and corrosion inhibitor.
Uniqueness
2-Ethylhexoxy(2-ethylhexyl)phosphinate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
Molekularformel |
C16H34O3P- |
|---|---|
Molekulargewicht |
305.41 g/mol |
IUPAC-Name |
2-ethylhexoxy(2-ethylhexyl)phosphinate |
InChI |
InChI=1S/C16H35O3P/c1-5-9-11-15(7-3)13-19-20(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |
InChI-Schlüssel |
ZDFBXXSHBTVQMB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COP(=O)(CC(CC)CCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


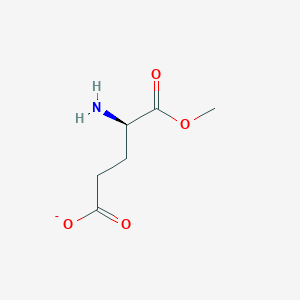

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)

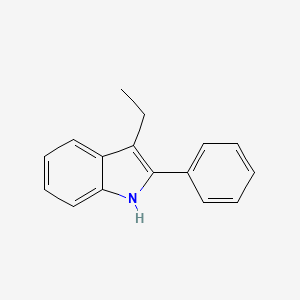
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)

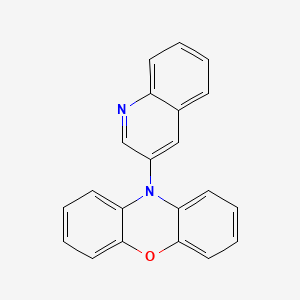
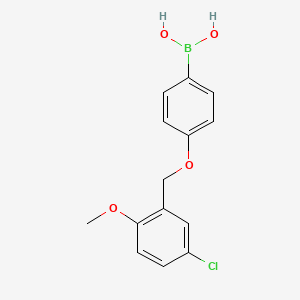
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
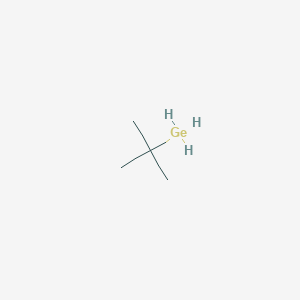
![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
